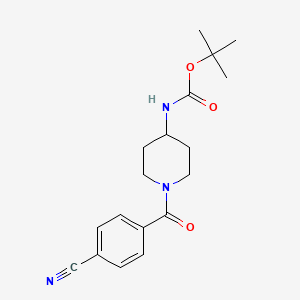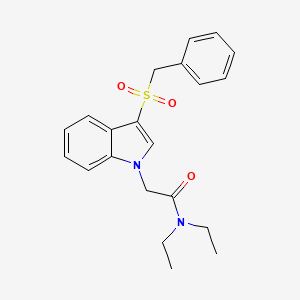
2-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as PTIO, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. PTIO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has shown that derivatives of isoquinoline, including those with 1,2,4-oxadiazole moieties, have been synthesized and evaluated for their biological activities. For instance, compounds with the 1,3,4-oxadiazole ring have demonstrated potent antimicrobial activity against a range of bacteria and fungi, as well as promising radical scavenging and metal chelating activities (Vaijinath A. Verma, 2018). This highlights the potential of such compounds in the development of new antimicrobial and antioxidant agents.
Anticancer Potential
Isoquinoline derivatives have also been explored for their anticancer activities. Novel compounds incorporating 1,3,4-oxadiazole and quinazolin-4-one rings have been synthesized and shown to exhibit strong inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents (Dina I. A. Othman et al., 2019). This opens avenues for further research into their mechanisms of action and potential therapeutic applications.
Chemosensors for Ion Detection
Furthermore, compounds based on 1,8-naphthalimide derivatives, structurally related to the compound of interest, have been utilized as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application demonstrates the versatility of isoquinoline and oxadiazole derivatives in chemical sensing, offering a method to detect fluoride ions selectively and reversibly (Liang Zhang et al., 2020).
Material Science and Thermodynamic Properties
In material science, the thermo-physical properties of certain 1,3,4-oxadiazole derivatives have been characterized, providing insights into how structural modifications affect various thermodynamic parameters. This research contributes to a better understanding of the solute-solvent interactions and the thermodynamic behavior of these compounds, which is crucial for their application in material science and engineering (D. R. Godhani et al., 2013).
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-16-8-7-9-17(14-16)22-25-23(29-26-22)21-15-27(18-10-3-2-4-11-18)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYNKHDDBVZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)


![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)